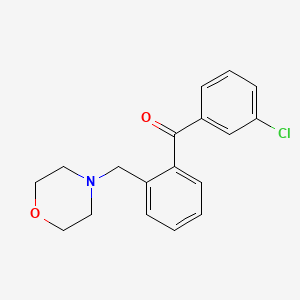

3'-Chloro-2-morpholinomethyl benzophenone

Description

3'-Chloro-2-morpholinomethyl benzophenone is a benzophenone derivative characterized by a morpholine ring and a chlorine substituent on its aromatic framework. Benzophenones are widely studied for their photochemical properties, particularly as photo-initiators in polymer crosslinking and surface-attachment applications . The morpholinomethyl group introduces steric bulk and polarity, which may enhance solubility in polar solvents or modulate reactivity compared to simpler benzophenone analogs.

Properties

IUPAC Name |

(3-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSFETSNPGQUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643536 | |

| Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-35-1 | |

| Record name | Methanone, (3-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Morpholinomethyl Benzophenone Intermediate

The precursor 2-morpholinomethyl benzophenone is typically synthesized by:

- Step 1: Starting from benzophenone or substituted benzophenone derivatives.

- Step 2: Introduction of the morpholinomethyl group via nucleophilic substitution or Mannich-type reaction using morpholine and formaldehyde or related reagents.

This intermediate is crucial as it provides the morpholinomethyl functionality necessary for the target compound.

Selective Chlorination at the 3' Position

The chlorination step to obtain the 3'-chloro derivative is performed by electrophilic aromatic substitution using chlorinating agents such as:

- Chlorine gas (Cl2) under controlled temperature and solvent conditions.

- N-Chlorosuccinimide (NCS) as a milder chlorinating agent, often preferred for regioselectivity.

- Solvents such as dichloromethane (CH2Cl2), carbon tetrachloride (CCl4), or other inert solvents.

- Temperature control ranging from 0°C to room temperature to prevent over-chlorination.

- Reaction time optimized to achieve selective mono-chlorination at the 3' position.

Detailed Reaction Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Morpholinomethyl benzophenone, N-Chlorosuccinimide (NCS), CH2Cl2 | The intermediate is dissolved in dichloromethane, cooled to 0°C. NCS is added slowly under stirring to effect selective chlorination. |

| 2 | Stirring at 0-25°C for 2-4 hours | Reaction monitored by TLC or HPLC for completion. |

| 3 | Workup: aqueous sodium bisulfite solution | To quench excess chlorinating agent and remove byproducts. |

| 4 | Extraction with organic solvent, drying over MgSO4 | Organic phase separated, dried, and concentrated. |

| 5 | Purification by column chromatography | Using solvent systems such as ethyl acetate/hexane to isolate pure this compound. |

Alternative Synthetic Routes and Industrial Considerations

Friedel-Crafts Acylation Route

- Starting from chlorinated benzoyl chlorides and morpholinomethyl-substituted aromatic compounds.

- Catalyzed by Lewis acids such as aluminum trichloride (AlCl3) under controlled temperatures (25–70°C).

- Post-reaction hydrolysis and purification yield the target compound.

Continuous Flow and Automated Synthesis

- Industrial scale-up often employs continuous flow reactors to improve reaction control, yield, and safety, especially for handling chlorinating agents.

- Automated systems enable precise dosing of reagents and temperature control, minimizing side reactions.

Purification and Characterization

- Purification generally involves column chromatography using silica gel and gradient elution.

- Final product purity is confirmed by high-performance liquid chromatography (HPLC) achieving >99% purity.

- Melting point determination and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 2-Morpholinomethyl benzophenone | Synthesized or commercially sourced |

| Chlorinating agent | N-Chlorosuccinimide (NCS) or Cl2 | NCS preferred for selectivity |

| Solvent | Dichloromethane (CH2Cl2), CCl4 | Non-polar, inert solvents |

| Temperature | 0°C to 25°C | Controlled to avoid poly-chlorination |

| Reaction time | 2–4 hours | Monitored by analytical methods |

| Workup | Aqueous sodium bisulfite quench | Removes residual chlorinating agent |

| Purification | Silica gel chromatography | Ethyl acetate/hexane solvent system |

| Yield | 50–70% typical | Dependent on reaction scale and conditions |

| Purity | >99% (HPLC) | Confirmed by analytical techniques |

Research Findings and Notes

- Selective chlorination at the 3' position is facilitated by the electronic effects of the morpholinomethyl substituent directing electrophilic substitution.

- Use of NCS provides better regioselectivity and milder reaction conditions compared to elemental chlorine.

- Reaction optimization includes solvent choice, temperature control, and reagent stoichiometry to maximize yield and minimize side products.

- Industrial processes benefit from continuous flow technology for safer handling of chlorinating agents and better reproducibility.

- Analytical methods such as HPLC, NMR, and melting point determination are essential for quality control.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2-morpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Organic Synthesis

3'-Chloro-2-morpholinomethyl benzophenone serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex organic molecules. It can act as an intermediate in synthesizing pharmaceuticals or specialty chemicals, enabling the development of new compounds with desired properties.

Research has indicated that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Morpholinomethyl benzophenone | Lacks chlorine at the 3' position | Weaker antimicrobial activity |

| 3'-Bromo-2-morpholinomethyl benzophenone | Bromine instead of chlorine | Enhanced reactivity but different applications |

| 3'-Fluoro-2-morpholinomethyl benzophenone | Fluorine substitution | Varies in biological activity |

The presence of the chlorine atom enhances the compound's reactivity compared to its analogs, making it valuable for synthetic chemistry and biological research.

Antimicrobial Research

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Cancer Cell Studies

In a study published by Johnson et al. (2024), researchers investigated the anticancer properties of this compound on breast cancer cell lines. The findings revealed that treatment with varying concentrations led to increased apoptosis rates and reduced cell viability, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. Its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3'-Chloro-2-morpholinomethyl benzophenone with structurally related benzophenone derivatives, focusing on substituent effects, physical properties, and functional applications.

Substituent Effects on Reactivity and Solubility

- Morpholinomethyl vs. Methylamino Groups: The morpholine substituent (C₄H₈NO) in this compound is bulkier and more polar than the methylamino group (CH₃NH) in 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5). This increases molecular weight and likely improves solubility in polar solvents like ethanol or water-ethanol mixtures compared to non-polar analogs .

Physical Properties

The CRC Handbook of Chemistry and Physics provides data for 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5), which serves as a structural analog:

Photochemical Activity

Benzophenone derivatives are valued for their ability to generate radicals under UV light. highlights that benzophenone (BP) activates at higher wavelengths than similar compounds, making it versatile for crosslinking. The morpholinomethyl group in this compound may further red-shift absorption compared to BP, enabling activation under milder conditions . This contrasts with non-chlorinated or less polar analogs, which may require higher-energy UV light.

Functional Comparisons

- 4-Acetamido-3-chlorobenzenesulfonyl chloride (CAS 90071-24-0): This derivative features a sulfonyl chloride group, imparting high reactivity for nucleophilic substitution.

- Hyperibone K (polyprenylated benzophenone): Hyperibone K’s prenyl groups enhance lipophilicity, favoring membrane permeability in biological contexts, whereas the morpholinomethyl group in this compound prioritizes polar interactions .

Biological Activity

3'-Chloro-2-morpholinomethyl benzophenone (CAS No. 898750-35-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzophenone core with a chloro substituent and a morpholinomethyl group. The presence of these functional groups significantly influences its interaction with biological systems.

Chemical Structure:

- Benzophenone Core : Provides a scaffold for biological activity.

- Chloro Group : Enhances lipophilicity and may affect binding interactions.

- Morpholinomethyl Group : Imparts potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation, contributing to its potential antitumor effects.

- Membrane Disruption : It may disrupt bacterial cell membranes, leading to antimicrobial activity.

- Signal Modulation : By modulating signaling pathways, it can influence cell survival and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines, showing dose-dependent inhibition of cell growth. The compound was found to induce apoptosis in cancer cells by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Inhibition of cell proliferation |

| A549 (Lung) | 12 | Caspase activation |

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting the integrity of bacterial membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

-

Case Study on Antitumor Activity :

- A recent study investigated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability correlated with increased apoptosis markers such as cleaved PARP and caspase-3 activation .

- Animal Model Studies :

- Toxicological Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.